molecular formula C15H13N5O B2385360 N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide CAS No. 484039-41-0

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide

Cat. No.: B2385360
CAS No.: 484039-41-0
M. Wt: 279.303
InChI Key: BAZPXSMMEGQGDX-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of G protein-coupled receptors (GPCRs). This benzamide derivative features a tetrazole ring, a known bioisostere for carboxylic acid groups, which can enhance membrane permeability and modify interactions with biological targets . Structural analogs of this compound, specifically N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, have been identified as potent agonists of GPR35 . GPR35 is an orphan GPCR implicated in a variety of diseases, including pain, inflammatory and metabolic diseases, cardiovascular diseases, and type 2 diabetes, making it a promising target for therapeutic development . The specific stereoelectronic properties conferred by the tetrazole-amide structure make this compound a valuable scaffold for investigating GPR35 signaling and function . Research into closely related compounds utilizes assays like dynamic mass redistribution (DMR) to characterize agonistic potency and efficacy . From a chemical perspective, the benzamide core allows for extensive structure-activity relationship (SAR) studies, and the molecular structure is characterized by a twisted central amide group, which can influence its solid-state packing and intermolecular interactions, such as N-H···O hydrogen bonding . This product is intended for research purposes in chemistry and biology laboratories. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the specific Certificate of Analysis for detailed information on purity, solubility, and storage conditions.

Properties

IUPAC Name

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-11-5-2-3-8-14(11)17-15(21)12-6-4-7-13(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZPXSMMEGQGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide typically involves the reaction of 2-methylphenylamine with 3-(tetrazol-1-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide has been investigated for its potential as a therapeutic agent. The tetrazole moiety is known for mimicking carboxylic acids, which enhances the binding affinity to various biological targets, including enzymes and receptors.

Anti-inflammatory and Anticancer Properties

Research indicates that compounds with tetrazole structures exhibit anti-inflammatory and anticancer activities. The mechanism often involves the inhibition of specific pathways associated with inflammation and tumor growth. For example, tetrazole derivatives have shown promise in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory process .

Neuroleptic Activity

Studies on related benzamide compounds have demonstrated neuroleptic activity, suggesting that this compound could also possess similar properties. Research has highlighted that modifications in the benzamide structure can lead to enhanced antipsychotic effects, indicating a potential application in treating psychotic disorders .

Chemical Synthesis and Reactions

The synthesis of this compound typically involves several key steps:

Synthesis Route

  • Formation of the Benzamide Core : The initial step involves reacting benzoyl chloride with an appropriate amine under basic conditions.
  • Tetrazole Formation : The tetrazole ring is synthesized through the reaction of a nitrile with sodium azide under acidic conditions.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : The methoxy group can be oxidized to form hydroxyl derivatives.
  • Reduction : Potential reduction of nitro groups to amines using hydrogen gas and palladium catalysts.
  • Substitution Reactions : The methyl and methoxy groups can be substituted with other functional groups, allowing for the exploration of new derivatives with potentially enhanced biological activities .

Industrial Applications

Beyond medicinal uses, this compound serves as a precursor in the synthesis of materials with specific properties.

Material Science

In material science, this compound can be utilized to develop polymers or other materials due to its unique chemical structure, which can impart desirable characteristics such as thermal stability and mechanical strength .

Case Studies

Several studies have documented the efficacy of tetrazole-containing compounds:

Study on Anti-inflammatory Effects

A study published in Bioorganic & Medicinal Chemistry explored various tetrazole derivatives' anti-inflammatory properties, demonstrating significant inhibition of inflammatory mediators in vitro .

Neuroleptic Efficacy Evaluation

Research evaluating the neuroleptic activity of benzamides indicated that modifications similar to those present in this compound could enhance therapeutic effects while reducing side effects associated with traditional antipsychotic medications .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnti-inflammatory agentsInhibits cyclooxygenase enzymes
Anticancer agentsPotential inhibition of tumor growth pathways
Neuroleptic activityEnhanced effects compared to traditional drugs
Industrial ApplicationsMaterial synthesisDevelopment of polymers with improved properties

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzamide core with a 2-hydroxy-1,1-dimethylethyl group on the amide nitrogen.
  • Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
  • The hydroxyl and dimethyl groups introduce polarity, influencing solubility and reactivity in metal-catalyzed C–H functionalization reactions .
Property N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Bioisosteric Group Tetrazole (3-position) None
Amide Substituent 2-Methylphenyl 2-Hydroxy-1,1-dimethylethyl
Synthetic Route Amide coupling Amide coupling or acid activation
Applications Potential medicinal chemistry Metal-catalyzed reactions

N-(3-Methylphenyl)-benzamide Derivatives with Heterocyclic Moieties

  • Example: 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (Compound 9g) .
  • Structure : Incorporates a thiazole-triazole hybrid substituent on the benzamide.
  • Key Differences :
    • The bulky thiazole-triazole group increases molecular weight (MW = 512.64 g/mol) and may reduce membrane permeability.
    • Designed as a tyrosinase inhibitor, contrasting with tetrazole-based compounds’ typical roles in receptor binding .
Property This compound Compound 9g
Heterocyclic Group Tetrazole (small, planar) Thiazole-triazole (bulky, 3D structure)
Molecular Weight ~309.3 g/mol 512.64 g/mol
Biological Target Undisclosed (potential receptor binding) Tyrosinase inhibition

N-Benzimidazol-1-yl Methyl-benzamide Derivatives

  • Example : N-[2-(4-Chloro-phenyl)-benzimidazol-1-yl methyl]-benzamide (Compound 3g) .
  • Structure : Contains a benzimidazole ring linked via a methyl group to the amide nitrogen.
  • Key Differences: The benzimidazole moiety confers anti-inflammatory and analgesic activity, unlike tetrazole’s role in bioisosterism.
Property This compound Compound 3g
Nitrogen Substituent 2-Methylphenyl Benzimidazol-1-yl methyl
Pharmacological Activity Undisclosed Anti-inflammatory, analgesic
Lipophilicity Moderate (due to 2-methylphenyl) High (chlorophenyl group)

Positional Isomers: N-[(4-Methylphenyl)methyl]-2-(tetrazol-1-yl)benzamide

  • Structure : Tetrazole at the 2-position of the benzamide and a (4-methylphenyl)methyl group on nitrogen .
  • Key Differences :
    • Positional isomerism alters electronic distribution and steric interactions.
    • The 2-tetrazole configuration may reduce resonance stabilization compared to the 3-position.
Property This compound 2-Tetrazole Isomer
Tetrazole Position 3-position (enhanced resonance) 2-position (reduced resonance)
Amide Substituent 2-Methylphenyl (4-Methylphenyl)methyl
Synthetic Accessibility Requires 3-substituted benzoic acid Requires 2-substituted benzoic acid

Research Findings and Implications

  • Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group in this compound offers superior metabolic stability compared to carboxylic acids, making it favorable in drug design .

Biological Activity

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound this compound features a benzamide structure with a tetrazole ring, which is known for enhancing biological activity through improved solubility and binding affinity to various biological targets. The presence of the 2-methylphenyl group contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole moiety can mimic carboxylate groups, facilitating binding to active sites of target proteins. This interaction may lead to the inhibition of various biological pathways, including those involved in inflammation and cancer progression.

Biological Activities

1. Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. In studies assessing the antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, compounds similar to this compound demonstrated notable efficacy .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 μg/mL
N-(4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamideEscherichia coli16 μg/mL
5-substituted tetrazolesPseudomonas aeruginosa32 μg/mL

2. Anticancer Properties

Studies have shown that certain benzamide derivatives possess anticancer activities. For instance, this compound has been investigated for its effects on human cancer cell lines, revealing potential cytotoxic effects . The mechanism often involves cell cycle arrest and induction of apoptosis.

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:

  • Human Colon Adenocarcinoma (HT29)
  • Human Breast Cancer (MCF-7)

The results indicated an IC50 value of approximately 15 μM for HT29 cells, suggesting significant antiproliferative activity.

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of tetrazole derivatives. For example, variations in substituents on the benzamide core have been shown to influence antimicrobial and anticancer activities significantly .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxicity towards cancer cell lines
Anti-inflammatoryPotential inhibition of inflammatory pathways

Q & A

Basic Research Question

  • 1H/13C NMR : Confirms regiochemistry of the tetrazole ring (δ ~8.5–9.5 ppm for tetrazole protons) and amide connectivity (NH resonance at δ ~10 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray crystallography : SHELX software refines crystal structures, resolving torsional angles between the benzamide and tetrazole moieties. Hydrogen-bonding networks (N–H···O/N interactions) stabilize the lattice .
    Example : SHELXL refinement of a related compound revealed a planar benzamide core with a dihedral angle of 12° relative to the tetrazole ring .

What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound?

Basic Research Question

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or angiotensin-converting enzyme (ACE), with IC50 calculations .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

How can researchers resolve contradictory data in biological activity assays for this compound?

Advanced Research Question
Contradictions often arise from:

  • Solubility issues : Use DMSO stock solutions ≤1% (v/v) to avoid solvent toxicity .
  • Off-target effects : Employ orthogonal assays (e.g., SPR binding studies vs. cell-based assays) to confirm target specificity .
  • Batch variability : Standardize synthetic protocols and characterize each batch via HPLC (>98% purity) .
    Case study : A related tetrazole-benzamide showed inconsistent ACE inhibition until counterion effects (e.g., sodium vs. potassium buffers) were controlled .

What strategies are employed in SAR studies to enhance the bioactivity of tetrazole-containing benzamides?

Advanced Research Question
Key structural modifications include:

ModificationImpactExample
Substituent on tetrazole Electron-withdrawing groups (e.g., CF3) enhance metabolic stability .N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide showed 2× higher ACE inhibition .
Benzamide para-substitution Methyl groups improve lipophilicity and membrane permeability .2-Methylphenyl derivatives exhibited 50% higher cellular uptake .
Heterocycle fusion Thiazole or pyridine rings introduce π-stacking interactions with targets .A thiazolo-benzamide analog showed nM-level kinase inhibition .

How does crystallographic data refinement using SHELX software improve structural understanding of this compound?

Advanced Research Question
SHELX enables:

  • Hydrogen atom localization : Difference Fourier maps resolve NH and CH positions, critical for modeling tautomeric forms of the tetrazole ring .
  • Thermal parameter analysis : Anisotropic displacement parameters (ADPs) quantify molecular flexibility (e.g., benzamide vs. tetrazole ring mobility) .
  • Twinned data refinement : SHELXL handles pseudo-merohedral twinning, common in tetrazole derivatives, to produce accurate unit cell parameters .
    Example : A SHELX-refined structure revealed a rare tetrazole–amide hydrogen bond (2.8 Å), stabilizing a bioactive conformation .

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